![molecular formula C17H15BrN4O2S B608334 2-(1H-苯并咪唑-2-基硫代)-N'-[(1E)-(5-溴-2-羟基苯基)亚甲基]丙酰肼 CAS No. 330676-02-3](/img/structure/B608334.png)

2-(1H-苯并咪唑-2-基硫代)-N'-[(1E)-(5-溴-2-羟基苯基)亚甲基]丙酰肼

描述

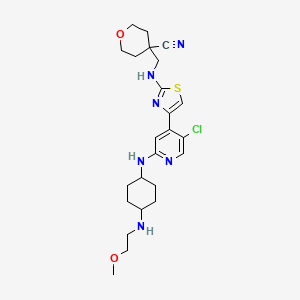

The compound is a derivative of benzimidazole, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring . Benzimidazoles are part of many pharmaceutical drugs and have diverse biological activities .

Chemical Reactions Analysis

Benzimidazole derivatives are known to participate in various chemical reactions, often involving the nitrogen atoms in the imidazole ring or any functional groups attached to the molecule . The specific reactions that this compound might undergo would depend on the reaction conditions and the other reactants present.科学研究应用

Soluble Adenylyl Cyclase (sAC) Inhibitor

KH7 is a selective inhibitor of soluble adenylyl cyclase (sAC), a ubiquitous component of cAMP-signaling . It has little effect on transmembrane adenylyl cyclases . This makes it a valuable tool for studying the role of sAC in various biological processes.

Fertility Research

KH7 has been used in fertility research, specifically in studying cAMP-mediated signaling events required for mammalian egg fertilization . It has been shown to decrease basal cAMP accumulation in sperm .

Kidney Function Studies

KH7 has been used to study the regulation of epithelial Na+ transport in the kidney . As sAC mediates bicarbonate-stimulated production of cAMP, a key second messenger, KH7 can help understand the role of sAC in kidney function .

Apoptosis Research

KH7 has been used in apoptosis research, specifically in studying mitochondrial-dependent apoptosis in response to various stress stimuli . By inhibiting sAC, KH7 can help elucidate the role of cAMP signaling in apoptosis .

Cell Signaling Studies

KH7 has been used to study cell signaling, particularly cAMP signaling . As a selective sAC inhibitor, it can help understand the role of sAC in various signaling pathways .

Fluorescence-Based Live Cell cAMP Sensors

KH7 exhibits an intrinsic fluorescence, which limits its use when studies involve fluorescence-based live cell cAMP sensors . However, this property could potentially be harnessed for other research applications .

作用机制

未来方向

属性

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN4O2S/c1-10(25-17-20-13-4-2-3-5-14(13)21-17)16(24)22-19-9-11-8-12(18)6-7-15(11)23/h2-10,23H,1H3,(H,20,21)(H,22,24)/b19-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILMXUAKQKGGCC-DJKKODMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN=CC1=C(C=CC(=C1)Br)O)SC2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)N/N=C/C1=C(C=CC(=C1)Br)O)SC2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20425675 | |

| Record name | 2-[(1H-Benzimidazol-2-yl)sulfanyl]-N'-[(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20425675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(1H-Benzo[d]imidazol-2-ylthio)-N'-(5-bromo-2-hydroxybenzylidene)propanehydrazide | |

CAS RN |

330676-02-3 | |

| Record name | 2-[(1H-Benzimidazol-2-yl)sulfanyl]-N'-[(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20425675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KH7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

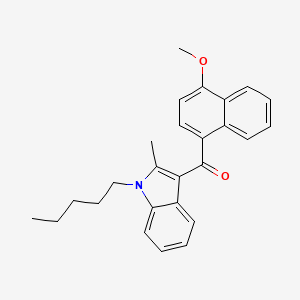

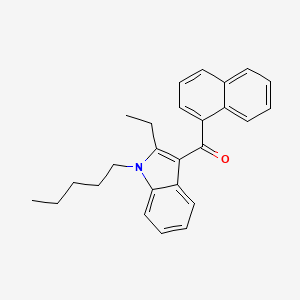

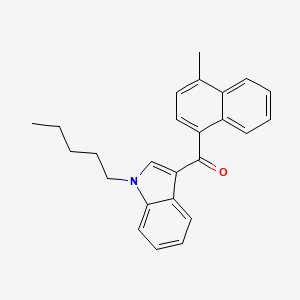

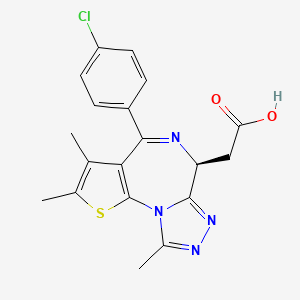

Feasible Synthetic Routes

Q & A

Q1: What is KH7's primary target and how does it interact with it?

A1: KH7 is a selective inhibitor of sAC, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP) [, ]. Unlike transmembrane adenylyl cyclases (tmACs), sAC is activated by bicarbonate ions (HCO3−) and Ca2+ []. KH7 specifically binds to sAC, inhibiting its catalytic activity and reducing intracellular cAMP levels [, ].

Q2: What are the downstream effects of KH7-mediated sAC inhibition?

A2: KH7's inhibition of sAC leads to a decrease in cAMP levels, which in turn affects various downstream signaling pathways and cellular processes. This includes inhibition of protein kinase A (PKA) activity, a major effector of cAMP signaling [, , ]. Consequently, KH7 has been shown to affect a wide range of cellular functions, including ion transport, cell proliferation, apoptosis, and inflammation [, , , , ].

Q3: How does KH7 affect the regulation of epithelial sodium channels (ENaC)?

A3: Research suggests that sAC activity is necessary for both basal and agonist-stimulated Na+ reabsorption in kidney collecting duct cells []. KH7 treatment inhibits amiloride-sensitive short-circuit currents (Isc) by more than 50% within 30 minutes, indicating reduced ENaC activity []. This effect is likely mediated through the Na+/K+-ATPase, rather than directly on ENaC [].

Q4: Does KH7 affect vascular endothelial function?

A4: Yes, KH7 has been shown to influence vascular endothelial function. Studies show that KH7 treatment leads to significant softening of endothelial cells, suggesting a role for sAC in regulating endothelial stiffness [, ]. This effect may be mediated through the regulation of gene expression for ENaC-α and Na+/K+-ATPase-α/β [, ].

Q5: What is the role of KH7 in studying sperm function?

A5: KH7 has been instrumental in dissecting the role of sAC in sperm function. Studies show that while sAC is essential for the activation of sperm motility, it is not directly involved in triggering hyperactivation []. Treating sperm with KH7 does not prevent hyperactivation, although high doses can impair motility []. This suggests that other signaling pathways are involved in hyperactivation downstream of sAC.

Q6: What is the molecular formula and weight of KH7?

A6: The molecular formula of KH7 is C17H14BrN5O2S, and its molecular weight is 432.3 g/mol.

Q7: Is there information available about KH7's material compatibility and stability under various conditions?

A7: The provided research articles do not offer specific details regarding KH7's material compatibility and stability under various conditions. Further investigation would be required to determine its performance and applications under specific environmental parameters.

Q8: What is known about KH7's stability and potential formulation strategies?

A8: The research articles do not delve into the specifics of KH7's stability under different conditions or potential strategies for its formulation. Further research is needed to explore these aspects and optimize its pharmaceutical potential.

Q9: Is there information available regarding SHE regulations for KH7?

A9: The provided research articles focus on the biological activity of KH7 and do not discuss specific SHE (Safety, Health, and Environment) regulations. Compliance with relevant regulations and responsible handling practices are crucial when working with any chemical compound.

Q10: What is currently understood about KH7's pharmacokinetic and pharmacodynamic properties?

A10: The provided research articles predominantly focus on the in vitro effects of KH7. Detailed information about its absorption, distribution, metabolism, excretion (ADME), and in vivo activity requires further investigation.

Q11: What in vitro and in vivo studies have been conducted to assess KH7's efficacy?

A11: KH7's efficacy has been primarily evaluated in cell-based assays and ex vivo tissue preparations. For example, KH7 effectively inhibits ENaC activity in mouse polarized kidney collecting duct cells [] and prevents bile salt-induced apoptosis in human cholangiocytes []. Further research utilizing animal models and potential clinical trials are needed to comprehensively assess its therapeutic potential.

Q12: What is the historical context and significance of KH7 in sAC research?

A12: The discovery and characterization of KH7 as a selective sAC inhibitor represented a significant milestone in sAC research. Prior to its identification, studying the specific roles of sAC was challenging due to the lack of selective pharmacological tools. KH7 provided researchers with a valuable tool to dissect sAC's contributions to various physiological processes and explore its potential as a therapeutic target.

Q13: Are there any cross-disciplinary applications or synergies for KH7 research?

A13: Given the involvement of sAC in diverse physiological processes, KH7 research holds promise for cross-disciplinary applications. For instance, understanding its effects on endothelial stiffness could have implications for cardiovascular research [, ], while its impact on sperm function is relevant to reproductive biology []. Collaboration between researchers from different disciplines can accelerate the understanding of sAC's multifaceted roles and potentially uncover novel therapeutic applications for KH7.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(prop-2-yn-1-yl)acetamide](/img/structure/B608252.png)

![N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B608254.png)